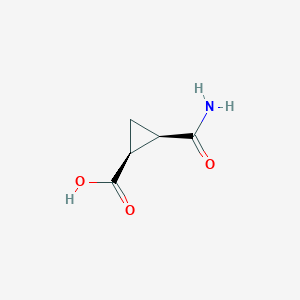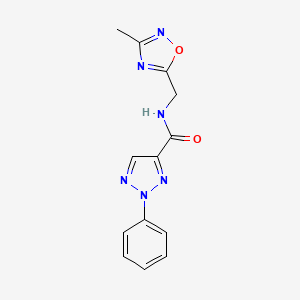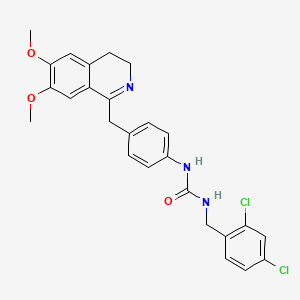
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of α,β-unsaturated carboxylic acids using diazo compounds or ylides. The stereoselective formation of the cyclopropane ring is crucial, and this can be controlled using chiral catalysts or auxiliaries .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The use of enantioselective catalysts is essential to ensure the desired stereochemistry is obtained .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .
Scientific Research Applications
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound serves as a conformationally restricted analog of natural amino acids, useful in studying protein structure and function.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1S,2R)-2-Carbamoylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring provides a rigid structure that can mimic the conformation of natural substrates, allowing it to bind to enzymes or receptors with high specificity. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Bromocyclopropanecarboxylic acid
- (1S,2R)-2-Hydroxycyclopropanecarboxylic acid
- (1S,2R)-2-Methylcyclopropanecarboxylic acid
Uniqueness
(1S,2R)-2-Carbamoylcyclopropanecarboxylic acid is unique due to its carbamoyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropane derivatives. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
15982-33-9 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(1R,2S)-2-carbamoylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)/t2-,3+/m0/s1 |
InChI Key |
WYCFAOQMGVSOAG-STHAYSLISA-N |
SMILES |
C1C(C1C(=O)O)C(=O)N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C(=O)N |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![N-(1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYBENZYL)-2,4-DIOXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-1(2H)-YL]ACETAMIDE](/img/structure/B2846025.png)

![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)






![10-(4-methylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2846041.png)

![6-tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2846046.png)
